Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Overview
Description
Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate (EMDF) is an organic compound that is used in various scientific applications. It is a colorless, odorless crystalline solid that is soluble in ethanol, methanol, and water. EMDF is a derivative of furan and is used in organic synthesis, drug discovery, and medicinal chemistry. It is also used in the preparation of new compounds with potential therapeutic applications.
Scientific Research Applications
Hemostatic Activity
Compounds containing aminomethyl groups have been synthesized and shown to possess antifibrinolytic properties, which could suggest potential hemostatic applications for our compound of interest .
Anti-HIV Activity
Indole derivatives with aminomethyl groups have been synthesized and screened for anti-HIV activity . This suggests that our compound may also be researched for potential anti-viral properties.
Amino Acid Derivative Synthesis
Aminomethyl groups are used in the synthesis of amino acid derivatives , indicating that our compound could be involved in the synthesis of such derivatives for various biochemical applications.
properties
IUPAC Name |
ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11/h4-5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYUBFCPNTODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1CN)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343707 | |
Record name | Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |
CAS RN |
883544-97-6 | |
Record name | Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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